1-(Benzyloxy)-4-(2-methoxyethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULFJKBYCJBBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyloxy 4 2 Methoxyethyl Benzene and Its Derivatives
Retrosynthetic Analysis of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene
A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. This process highlights the key bond formations necessary for its synthesis.
Key Disconnections and Strategic Functional Group Interconversions
The primary retrosynthetic disconnection for this compound is the C-O bond of the benzyl (B1604629) ether. This bond can be retrosynthetically cleaved to yield two key precursors: 4-(2-methoxyethyl)phenol (B22458) and a benzyl halide, such as benzyl bromide. This disconnection points towards a Williamson ether synthesis as a straightforward final step in the synthetic sequence.
A further disconnection of the 4-(2-methoxyethyl)phenol intermediate focuses on the C-C bond of the ethyl side chain. This leads back to a simpler precursor, 4-hydroxyacetophenone. This strategy involves the transformation of the acetyl group into the desired 2-methoxyethyl group through a series of functional group interconversions.
An alternative disconnection strategy for the 2-methoxyethyl side chain could involve the direct alkylation of a protected hydroquinone (B1673460) derivative, though this is often less direct than building the side chain from an existing functional group.
Classical and Established Synthetic Routes to Aromatic Ethers Relevant to the Compound
Established synthetic methods provide reliable pathways to aromatic ethers like this compound. These routes have been well-studied and are widely applicable in organic synthesis.
Williamson Ether Synthesis and Variations for Benzyloxy Formation
The Williamson ether synthesis is a cornerstone for the formation of the benzyloxy group in the target molecule. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of synthesizing this compound, the sodium or potassium salt of 4-(2-methoxyethyl)phenol is reacted with benzyl chloride or benzyl bromide. smolecule.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate or sodium hydride to deprotonate the phenol (B47542). nih.gov The reaction proceeds via an SN2 mechanism, and for asymmetrical ethers, the preferred pathway involves the more reactive alkyl halide, in this case, the benzyl halide. masterorganicchemistry.comlearncbse.in
| Reactants | Base | Solvent | Conditions | Product |
| 4-(2-methoxyethyl)phenol, Benzyl bromide | K2CO3 | DMF | Heating | This compound |
| 4-(2-methoxyethyl)phenol, Benzyl chloride | NaH | THF | Room Temp to Reflux | This compound |
Aromatic Functionalization Approaches (e.g., Electrophilic Aromatic Substitution, Directed Metalation)
The synthesis of the 4-(2-methoxyethyl)phenol precursor often begins with a readily available substituted benzene (B151609). Electrophilic aromatic substitution reactions are fundamental in introducing functional groups onto the aromatic ring. For instance, Friedel-Crafts acylation of phenol or a protected phenol derivative could introduce an acetyl group at the para position, leading to 4-hydroxyacetophenone.
Directed ortho-metalation (DoM) offers a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG), such as a methoxy (B1213986) or a protected hydroxyl group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles. While not the most direct route to the para-substituted target compound, DoM is a critical tool for synthesizing more complex, substituted derivatives. nih.gov For example, the benzyloxy group itself can act as a DMG, facilitating functionalization at the ortho position. nih.gov
Construction of the 2-Methoxyethyl Side Chain
A common and effective method for constructing the 2-methoxyethyl side chain starts from 4-hydroxyacetophenone. A patented method describes the bromination of 4-hydroxyacetophenone to yield α-bromo-4-hydroxyacetophenone. google.com This is followed by a methoxide-bromide exchange to produce α-methoxy-4-hydroxyacetophenone. google.com The final step in this sequence is the reduction of the ketone to a methylene (B1212753) group and the carbonyl to a hydroxyl, which can be achieved in a single step via catalytic hydrogenation, to yield 4-(2-methoxyethyl)phenol. google.com
Another approach involves the Grignard reaction of a protected p-bromophenol with ethylene (B1197577) oxide to introduce a 2-hydroxyethyl group, which is then methylated. google.com Alternatively, 2-(4-hydroxyphenyl)ethanol (B1682651) can be directly benzylated to protect the phenolic hydroxyl group, followed by O-methylation of the side-chain alcohol. ntnu.no
| Starting Material | Reagents | Intermediate(s) | Final Product |
| 4-Hydroxyacetophenone | 1. Br2 2. NaOCH3 3. H2, Pd/C | α-Bromo-4-hydroxyacetophenone, α-Methoxy-4-hydroxyacetophenone | 4-(2-methoxyethyl)phenol |
| p-Bromophenol (protected) | 1. Mg, THF 2. Ethylene oxide 3. NaH, CH3I 4. Deprotection | Protected 4-(2-hydroxyethyl)phenol, Protected 4-(2-methoxyethyl)phenol | 4-(2-methoxyethyl)phenol |
Advanced and Catalytic Synthetic Strategies for this compound
Modern synthetic chemistry offers advanced and catalytic methods that can provide milder reaction conditions, higher yields, and greater functional group tolerance compared to classical routes.
For the key C-O bond formation to create the benzyl ether, copper-catalyzed and palladium-catalyzed cross-coupling reactions are powerful alternatives to the Williamson ether synthesis. The Ullmann condensation, a copper-catalyzed reaction, can couple aryl halides with alcohols. Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions.
Palladium-catalyzed C-H activation has also emerged as a method for forming benzyl esters and potentially ethers. For instance, the direct benzylation of carboxylic acids with toluene (B28343) has been demonstrated using a palladium catalyst. While not a direct etherification, this highlights the potential of palladium catalysis in activating benzylic C-H bonds for C-O bond formation.
Directed ortho-metalation (DoM) can also be considered an advanced strategy. The ability of the α-lithiobenzyloxy group to act as a directed metalation group allows for the regioselective introduction of functional groups at the position ortho to the benzyloxy substituent. nih.gov This is particularly useful for the synthesis of more complex derivatives of the target compound. The reaction typically involves treating the aryl benzyl ether with a strong base like tert-butyllithium (B1211817) at low temperatures, followed by quenching with an electrophile. nih.gov
Transition Metal-Catalyzed C-O and C-C Bond Forming Reactions
While the classical Williamson ether synthesis provides a fundamental route to compounds like this compound, transition metal-catalyzed reactions offer powerful alternatives with broader substrate scope and milder reaction conditions.
C-O Bond Formation: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been adapted for C-O bond formation to synthesize aryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol. For the synthesis of the target compound, this could involve reacting 4-(2-methoxyethyl)phenol with a benzyl halide or 1-(halomethyl)benzene with 4-(2-methoxyethyl)phenol, catalyzed by a palladium complex. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alcohol coordination, deprotonation, and reductive elimination to yield the desired aryl ether. wikipedia.org The choice of ligands, such as sterically hindered phosphines, is crucial for the efficiency of these catalyst systems. organic-chemistry.orglibretexts.org Copper-catalyzed Ullmann-type reactions also provide a classic method for forming diaryl ethers, and modern protocols have been developed that proceed under milder conditions. organic-chemistry.org
C-C Bond Formation: Transition metal-catalyzed reactions are also pivotal for synthesizing the substituted benzene precursors required for the final etherification step. The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. scirp.orgresearchgate.netmdpi.com For instance, a suitably functionalized aryl boronic acid could be coupled with a partner containing the 2-methoxyethyl group to assemble the 4-(2-methoxyethyl)benzene scaffold. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov
| Coupling Reaction | Catalyst System (Example) | Bond Formed | Reactants for Target Synthesis | Reference |
| Buchwald-Hartwig | Pd(OAc)₂, Phosphine Ligand | C-O | 4-(2-methoxyethyl)phenol + Benzyl bromide | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura | Pd(PPh₃)₄, Base | C-C | 4-Benzyloxyphenylboronic acid + 1-bromo-2-methoxyethane | scirp.orgresearchgate.net |
| Ullmann Condensation | CuI, Ligand (e.g., N,N-dimethylglycine) | C-O | 4-(2-methoxyethyl)phenol + Benzyl iodide | organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. Key objectives include the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.
In the context of ether synthesis, significant strides have been made to replace toxic solvents and expensive, rare-metal catalysts. Recent research has demonstrated the use of iron, an abundant and low-toxicity metal, as a catalyst for the etherification of benzyl alcohols. nih.govacs.org One study highlighted a method using iron(III) chloride (FeCl₃·6H₂O) in propylene (B89431) carbonate, a green and recyclable solvent, to produce symmetrical ethers in good yields. nih.govacs.org Such approaches minimize waste and avoid the use of hazardous reagents often associated with classical methods like the Williamson synthesis, which can produce salt byproducts. nih.gov
Another green strategy involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This technique has been applied to Williamson ether synthesis, leading to higher yields and improved selectivity. The development of enzymatic processes for related transformations, such as the synthesis of aroma esters, further showcases the potential for biocatalysis in creating more sustainable synthetic pathways. rsc.orgrsc.org These enzymatic methods operate under mild conditions and can offer high selectivity, aligning with green chemistry principles. rsc.org
| Green Chemistry Approach | Example Application | Advantages | Reference |
| Alternative Catalysts | Iron(II/III) chloride for etherification | Abundant, low-toxicity metal | nih.govacs.org |
| Green Solvents | Propylene carbonate, Water | Recyclable, non-toxic | nih.govnih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy use | smolecule.com |
| Biocatalysis | Lipase-mediated esterification | Mild conditions, high selectivity | rsc.orgrsc.org |
Flow Chemistry Applications in the Synthesis of Related Scaffolds
Flow chemistry, or continuous flow processing, is a powerful technology for process intensification in chemical synthesis. By conducting reactions in a continuously flowing stream through a reactor, it offers superior control over reaction parameters, enhanced safety, and potential for automated, scalable production.
While specific applications to the synthesis of this compound are not widely documented, flow chemistry has been successfully applied to the synthesis of related scaffolds, particularly diaryl ethers. rsc.orgnih.gov For example, a continuous flow process for diaryl ether synthesis has been developed using a polymer-supported fluoride (B91410) reagent in supercritical carbon dioxide (scCO₂). rsc.orgnih.gov This system demonstrates high conversion rates and leverages the benefits of scCO₂ as an environmentally benign solvent.
The advantages of flow chemistry include:
Precise Temperature and Pressure Control: Microreactors allow for rapid heat and mass transfer, enabling precise control over reaction conditions and minimizing side reactions.
Enhanced Safety: The small reactor volumes reduce the risks associated with handling hazardous reagents or exothermic reactions.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of traditional batch scale-up.
Integration of Processes: Multiple reaction and purification steps can be integrated into a single continuous line, streamlining the manufacturing process.
Given these benefits, flow chemistry represents a promising avenue for the future production of this compound and its derivatives, offering a pathway to more efficient and sustainable manufacturing. acs.org
Chemo-, Regio-, and Stereoselective Considerations in Synthetic Pathways
The synthesis of polysubstituted aromatic compounds like this compound requires careful control over selectivity to ensure the correct arrangement of functional groups.
Regioselectivity: The relative positions of the benzyloxy and 2-methoxyethyl groups on the benzene ring are critical. In syntheses starting from a monosubstituted benzene, the regiochemical outcome of subsequent electrophilic aromatic substitution (EAS) reactions is governed by the directing effect of the initial substituent. youtube.com For example, if starting with a precursor like phenoxyethane, the ether oxygen is an ortho-, para-director. Introducing the second substituent would lead to a mixture of isomers, requiring separation. A more controlled approach involves building the molecule from a precursor that already contains substituents in the desired 1,4- (para) relationship, such as 4-hydroxyphenethyl alcohol or a derivative thereof. This pre-defined regiochemistry avoids isomeric mixtures and simplifies purification.
Chemoselectivity: The precursor molecules may contain multiple reactive sites. For instance, a molecule with both a phenolic hydroxyl group and an aliphatic hydroxyl group would require selective reaction at one site. The higher acidity of the phenolic proton allows for its selective deprotonation to form a phenoxide, which can then act as a nucleophile in a Williamson ether synthesis without affecting a less acidic aliphatic alcohol. masterorganicchemistry.com Protecting group strategies are often employed to temporarily block one functional group while another is being modified, ensuring high chemoselectivity. beilstein-journals.org
Stereoselectivity: While the target compound itself is achiral, derivatives or precursors might contain stereocenters. In such cases, stereoselective synthesis becomes crucial. mdpi.com For example, if a chiral center were present in the side chain, reactions would need to be designed to either preserve the existing stereochemistry or create the desired stereoisomer with high enantiomeric or diastereomeric excess. This can be achieved using chiral catalysts or reagents. researchgate.net
Optimization of Reaction Parameters and Process Intensification
Optimizing reaction parameters is essential for maximizing yield, minimizing impurities, and ensuring an efficient and cost-effective synthetic process. sciepub.com Key parameters for the synthesis of ethers include temperature, reaction time, catalyst loading, and reactant concentration.
Factorial design experiments are a systematic approach to optimization, allowing for the simultaneous study of the effects of multiple variables. rsc.orgrsc.org This methodology can identify the optimal set of conditions more efficiently than one-variable-at-a-time experiments. For instance, in a related enzymatic esterification, parameters such as temperature, acid-to-alcohol molar ratio, and reaction time were optimized to significantly increase product conversion. rsc.org
The table below illustrates typical parameters that are optimized in etherification reactions.
| Parameter | Effect on Reaction | Optimization Goal | Reference |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products. | Find the optimal balance between reaction rate and yield of the desired product. | sciepub.com |
| Reaction Time | Determines the extent of conversion. Longer times can increase conversion but may also lead to byproduct formation. | Achieve maximum conversion of starting material with minimal degradation or side reactions. | sciepub.com |
| Catalyst Loading | Influences reaction rate. Higher loading can speed up the reaction but adds to cost and potential contamination. | Use the minimum amount of catalyst required to achieve a desirable reaction rate and high yield. | sciepub.com |
| Reactant Ratio | Can influence equilibrium position and suppress side reactions. | Use an optimal ratio to maximize the conversion of the limiting reagent. | nih.gov |
| Solvent | Affects solubility of reactants and can influence reaction mechanism and rate. | Select a solvent that maximizes reaction rate and yield while considering green chemistry principles. | beilstein-journals.org |
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is closely linked to parameter optimization. Techniques like flow chemistry and microwave-assisted synthesis are key components of process intensification, as they offer enhanced control over these critical reaction parameters.
Reactivity, Transformations, and Derivatization of 1 Benzyloxy 4 2 Methoxyethyl Benzene
Functional Group Manipulations of the Benzyloxy Ether
The benzyloxy group serves as a robust protecting group for the phenolic oxygen, and its selective removal or rearrangement is a key transformation.
Catalytic Hydrogenolysis : This is one of the most prevalent methods for benzyl (B1604629) ether deprotection. The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). ambeed.com The process is generally clean and high-yielding. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, yielding the phenol (B47542) and toluene (B28343) as a byproduct. To enhance catalyst efficiency, a combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, can be employed, sometimes significantly reducing reaction times. tandfonline.comtandfonline.com Care must be taken if other reducible functional groups, such as alkenes, alkynes, or nitro groups, are present in the molecule, although conditions can often be optimized for selectivity. nacatsoc.orgchemrxiv.org
Acid-Mediated Cleavage : Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), are effective for cleaving benzyl ethers. organic-chemistry.org The mechanism begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. pearson.com This coordination makes the benzylic carbon more electrophilic, facilitating a nucleophilic attack by a bromide or chloride ion, leading to the cleavage of the C-O bond. nih.gov A cation scavenger like pentamethylbenzene (B147382) can be added to trap the released benzyl cation and prevent side reactions. organic-chemistry.org
Oxidative Cleavage : Oxidizing agents can also be used for debenzylation. While reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are traditionally used for more electron-rich p-methoxybenzyl (PMB) ethers, recent developments have shown that simple benzyl ethers can be cleaved under visible-light irradiation in the presence of DDQ. nih.govacs.orgacs.org This photo-oxidative method offers a mild alternative that is compatible with functional groups sensitive to reduction, such as azides and alkynes. acs.orgchemrxiv.org The mechanism involves a single-electron transfer from the ether to the excited state of the oxidant, initiating the cleavage process.
Table 1: Comparison of Selective Deprotection Strategies for the Benzyloxy Group
| Method | Reagents & Conditions | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH, THF, or EtOAc | Heterogeneous catalysis involving oxidative addition and hydrogenolysis | High yield, clean byproducts (toluene), mild conditions | Incompatible with reducible groups (alkenes, alkynes, nitro groups) |
| Lewis Acid Cleavage | BBr₃ or BCl₃, often with a cation scavenger, in CH₂Cl₂ at low temp. | Formation of a Lewis acid adduct followed by nucleophilic attack | Effective for complex molecules, orthogonal to hydrogenation | Harsh reagents, sensitive to acid-labile groups, stoichiometric |
| Oxidative Cleavage | DDQ, visible light irradiation, in CH₂Cl₂/H₂O | Photo-induced single-electron transfer | Mild conditions, orthogonal to reductive methods, tolerates reducible groups | Requires photochemical setup, potential for over-oxidation |
The benzyloxy group can undergo rearrangement reactions, most notably the nacatsoc.orgnih.gov-Wittig rearrangement. This transformation is induced by strong bases, such as organolithium reagents (e.g., n-butyllithium), and results in the migration of the benzyl group from the oxygen atom to the adjacent aromatic carbon.
The mechanism is initiated by the deprotonation of an ortho-carbon on the aromatic ring, which is facilitated by the electron-withdrawing inductive effect of the ether oxygen. This generates a carbanion intermediate. The subsequent step is believed to proceed via the formation of a radical-ketyl pair through homolytic cleavage of the C-O bond. wikipedia.org The benzylic radical then recombines at the carbanionic center on the ring. This process forms a new C-C bond and a lithium alkoxide, which upon aqueous workup yields a 2-(hydroxy(phenyl)methyl)phenol derivative. nih.govnih.gov The nacatsoc.orgnih.gov-rearrangement competes with other pathways, such as the nacatsoc.orgchemrxiv.org-Wittig rearrangement in allylic systems, but for aryl benzyl ethers, the nacatsoc.orgnih.gov-shift is the primary pathway observed. organic-chemistry.org The efficiency of the rearrangement can be influenced by temperature and the specific base used. msu.edu
Reactivity of the Aromatic Nucleus in 1-(Benzyloxy)-4-(2-methoxyethyl)benzene
The aromatic ring is activated towards electrophilic attack by its two electron-donating substituents.
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the directing effects of the benzyloxy and the 2-methoxyethyl groups.
Benzyloxy Group (-OCH₂Ph) : This is a powerful activating group and is ortho, para-directing. The oxygen atom donates electron density to the aromatic ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack by an electrophile. organicchemistrytutor.comyoutube.com This resonance stabilization is most effective when the electrophile adds to the ortho or para positions. youtube.com
2-Methoxyethyl Group (-CH₂CH₂OCH₃) : This group is considered a substituted alkyl group. Alkyl groups are weak activating groups and are also ortho, para-directing. latech.edu They donate electron density primarily through an inductive effect, which stabilizes the sigma complex. libretexts.orglibretexts.org
In this molecule, the two groups are para to each other. The benzyloxy group is a significantly stronger activator than the alkyl-based 2-methoxyethyl group due to its powerful resonance effect. lumenlearning.comlibretexts.org Therefore, the position of electrophilic attack will be predominantly directed by the benzyloxy group to the positions ortho to it (C2 and C6). Since these positions are equivalent, a single major product is expected for most EAS reactions. msu.edulibretexts.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(Benzyloxy)-2-nitro-4-(2-methoxyethyl)benzene |
| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(Benzyloxy)-2-bromo-4-(2-methoxyethyl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(2-Acyl-4-(2-methoxyethyl)phenoxy)methylbenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ | 2-(Benzyloxy)-5-(2-methoxyethyl)benzenesulfonic acid |
The aromatic ring of this compound can be further functionalized using metal-catalyzed cross-coupling reactions. This approach first requires the introduction of a halide or triflate group onto the ring, which can be readily achieved via electrophilic halogenation as described above. For instance, bromination yields 1-(benzyloxy)-2-bromo-4-(2-methoxyethyl)benzene, a versatile substrate for various coupling reactions. rsc.org
Suzuki-Miyaura Coupling : The bromo-derivative can be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is highly tolerant of various functional groups and is a powerful tool for constructing biaryl structures or introducing new alkyl or vinyl groups.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. It is a key method for synthesizing substituted anilines.
Stille Coupling : This reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium, to form a C-C bond.
These cross-coupling reactions proceed through a common catalytic cycle involving oxidative addition of the aryl halide to the metal center, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative Starting Material: 1-(Benzyloxy)-2-bromo-4-(2-methoxyethyl)benzene
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1-(benzyloxy)-4-(2-methoxyethyl)benzene |
| Buchwald-Hartwig | Secondary amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | N,N-Dialkyl-2-(benzyloxy)-5-(2-methoxyethyl)aniline |
| Sonogashira | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Benzyloxy)-2-(alkynyl)-4-(2-methoxyethyl)benzene |
Transformations of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl side chain offers additional opportunities for chemical modification, primarily through ether cleavage or oxidation at the benzylic position.
Cleavage of the Methyl Ether : The terminal methyl ether can be selectively cleaved to reveal a primary alcohol. A standard reagent for this transformation is boron tribromide (BBr₃). nih.govresearchgate.net The reaction proceeds by coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by an Sₙ2-type displacement of the resulting complex by a bromide ion at the less hindered methyl group. pearson.com Subsequent aqueous workup hydrolyzes the borate (B1201080) intermediate to yield 2-(4-(benzyloxy)phenyl)ethan-1-ol.
Oxidation of the Benzylic Position : The methylene (B1212753) group attached directly to the aromatic ring (-CH₂-) is a benzylic position and is susceptible to oxidation. Under controlled conditions, it can be oxidized to a ketone. rsc.org Various oxidants can be employed, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, although these can be harsh. Milder, more selective methods often involve catalytic systems using metal catalysts and a terminal oxidant like molecular oxygen or a peroxide. researchgate.netmdpi.com This transformation would yield 1-(4-(benzyloxy)phenyl)-2-methoxyethan-1-one. Careful selection of reaction conditions is necessary to prevent oxidative cleavage of the benzyloxy group.
Ether Cleavage and Conversion to Other Functional Groups
The compound contains two ether functional groups: the benzyloxy ether and the methoxy (B1213986) group on the ethyl side chain. The benzyloxy group is particularly notable as it is a common protecting group in organic synthesis, primarily because it can be cleaved under specific and relatively mild conditions. organic-chemistry.org
The principal methods for cleaving the benzyl ether linkage include catalytic hydrogenation, acid-catalyzed cleavage, and oxidation.
Catalytic Hydrogenation : This is a common and mild method for debenzylation. organic-chemistry.org The reaction is typically performed using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process, known as hydrogenolysis, cleaves the benzyl C-O bond to yield 4-(2-methoxyethyl)phenol (B22458) and toluene. organic-chemistry.org This method is highly selective for the benzylic ether and generally does not affect the methoxy group on the side chain or the aromatic ring.
Acidic Cleavage : Strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) can cleave ethers. libretexts.orgmasterorganicchemistry.com For this compound, the reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org Due to the stability of the benzyl carbocation, the cleavage of the benzyloxy group likely proceeds via an S_N1-type mechanism. libretexts.org This results in the formation of 4-(2-methoxyethyl)phenol and benzyl halide. Aryl alkyl ethers consistently yield a phenol and an alkyl halide because the aromatic ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Oxidative Cleavage : Certain oxidizing agents can also be used for debenzylation. For instance, oxidation can convert the benzyl ether to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Ozonolysis is another method that has been used to remove O-benzyl protective groups, yielding products such as benzoic esters and benzoic acid. organic-chemistry.org
Once the benzyl ether is cleaved to produce 4-(2-methoxyethyl)phenol, the resulting phenolic hydroxyl group serves as a handle for further functionalization, allowing for its conversion into esters, other ethers, or its use in coupling reactions.
| Method | Typical Reagents | Products from this compound | Mechanism Type |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 4-(2-methoxyethyl)phenol + Toluene | Hydrogenolysis |
| Acidic Cleavage | HBr or HI (excess) | 4-(2-methoxyethyl)phenol + Benzyl bromide/iodide | S_N1-like |
| Oxidative Cleavage | 1. O₃; 2. NaOMe | 4-(2-methoxyethyl)phenol + Benzoic acid derivatives | Oxidation/Hydrolysis |
Side-Chain Functionalization and Modification Reactions
The 2-methoxyethyl side chain attached to the benzene (B151609) ring can also undergo specific chemical modifications, particularly at the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.org
Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkyl side chains attached to a benzene ring. libretexts.orgyoutube.commasterorganicchemistry.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, a condition met by this compound. libretexts.orgyoutube.com This powerful oxidation cleaves the C-C bonds of the alkyl chain, converting the benzylic carbon into a carboxylic acid group. libretexts.org The reaction would transform this compound into 4-(benzyloxy)benzoic acid. This transformation is significant as it converts an ortho,para-directing alkyl group into a meta-directing carboxylic acid group. masterorganicchemistry.com
Benzylic Bromination : The benzylic position can be selectively halogenated using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com This free-radical substitution reaction would introduce a bromine atom at the benzylic carbon, yielding 1-(benzyloxy)-4-(1-bromo-2-methoxyethyl)benzene. The resulting benzylic bromide is a valuable intermediate, as it can readily participate in subsequent nucleophilic substitution (S_N2) or elimination (E2) reactions, allowing for the introduction of a wide array of functional groups such as alcohols, nitriles, or amines. youtube.com
| Reaction Type | Reagents | Potential Product | Subsequent Utility |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄, H₂O, heat | 4-(Benzyloxy)benzoic acid | Intermediate for esters, amides |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 1-(Benzyloxy)-4-(1-bromo-2-methoxyethyl)benzene | Substrate for S_N2 and E2 reactions |
Mechanistic Investigations of Key Reactions Involving this compound
While specific mechanistic studies on this compound are not widely documented, the principles governing its reactions can be inferred from studies on analogous compounds. Such investigations are crucial for optimizing reaction conditions and understanding chemical behavior.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative data on how reaction rates are influenced by factors such as reactant concentration, temperature, and catalysts. For reactions involving aromatic ethers, such studies can elucidate the underlying mechanism. For instance, transient-state kinetic analysis of the reaction between horseradish peroxidase and a related compound, 1-methoxy-4-(methylthio)benzene, revealed a complex mechanism involving an initial burst phase followed by a steady-state phase. nih.gov
A kinetic study of the ether cleavage of this compound with an acid like HBr would involve monitoring the disappearance of the reactant or the appearance of the product over time under various concentrations. The determination of the reaction order with respect to the ether and the acid would help confirm whether the mechanism is S_N1 or S_N2. Similarly, analyzing the rate of side-chain oxidation would provide insight into the rate-determining step, which is often the initial cleavage of the benzylic C-H bond. libretexts.org Computational methods, such as conventional transition state theory (CTST), are also employed to calculate reaction rate constants for related aromatic compounds, providing a theoretical framework for understanding their atmospheric and synthetic reactions. mdpi.com
Identification of Intermediates and Transition States
The direct observation of short-lived reaction intermediates is key to confirming a proposed reaction mechanism. Modern analytical techniques, particularly mass spectrometry (MS), are powerful tools for this purpose. rsc.org Electrospray ionization mass spectrometry (ESI-MS) can detect charged intermediates directly from a solution, allowing for the characterization of species like protonated ethers in acid-catalyzed cleavage or organometallic intermediates in catalyzed reactions. rsc.orgnih.gov
For example, in the acid cleavage of this compound, the initial intermediate would be the protonated ether (an oxonium ion). In an S_N1 pathway, the subsequent formation of a resonance-stabilized benzyl carbocation could potentially be detected or trapped. For radical reactions like benzylic bromination, the transient benzylic radical intermediate is central to the mechanism. libretexts.org
In addition to experimental detection, computational chemistry plays a vital role in characterizing transient species. beilstein-journals.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can model the structures and energies of intermediates and transition states along a reaction pathway. mdpi.com This allows for the calculation of activation barriers, which can then be correlated with experimentally observed reaction rates. beilstein-journals.org
This compound as a Versatile Intermediate in Cascade and Multi-Component Reactions
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov
While this compound itself may not be a direct component in common MCRs, its derivatives are well-suited for such applications. For instance:
Oxidation of the side chain to 4-(benzyloxy)benzoic acid provides a carboxylic acid component suitable for the Ugi four-component reaction or the Passerini three-component reaction . nih.gov
Functionalization of the aromatic ring to introduce an aldehyde group would create a substrate for the Biginelli reaction (to synthesize dihydropyrimidinones) or the Hantzsch dihydropyridine (B1217469) synthesis . mdpi.com
The compound is also a potential substrate for cascade reactions, which involve two or more sequential transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. The presence of multiple distinct reactive sites—the cleavable benzyl ether, the activatable benzylic position, and the aromatic ring—could be exploited in a planned cascade sequence. For example, a reaction could be initiated at the side chain, followed by a debenzylation and subsequent cyclization involving the newly formed phenol and the modified side chain. The strategic use of this compound allows for the construction of complex molecular architectures from a relatively simple starting material.
Theoretical and Computational Studies of 1 Benzyloxy 4 2 Methoxyethyl Benzene
Electronic Structure and Bonding Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of complex organic molecules like 1-(Benzyloxy)-4-(2-methoxyethyl)benzene.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Indices
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like this compound, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry and electronic properties. banglajol.info
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For instance, in a study on a related benzyloxy compound, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations were used to determine these parameters, providing insights into its chemical behavior. banglajol.info
Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Similar Aromatic Compound
| Parameter | Formula | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.01 |
| LUMO Energy | ELUMO | -1.68 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.33 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.845 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.165 |
| Electrophilicity Index | ω = χ2 / (2η) | 3.41 |
Data is illustrative and based on a study of a different but structurally related compound to demonstrate the type of information generated. nih.gov
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the ether and methoxy (B1213986) groups due to the high electronegativity of oxygen. The benzene (B151609) rings would exhibit a more complex potential surface due to the delocalized π-electron system. libretexts.orgyoutube.commasterorganicchemistry.com The analysis of the MEP map provides a visual representation of where the molecule is most likely to interact with other chemical species. scispace.comchemrxiv.orgyoutube.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface of a molecule and its behavior over time.
Energy Minimization and Rotational Barrier Calculations
This compound has several rotatable bonds, leading to a variety of possible conformations. Energy minimization calculations, often performed using DFT or other quantum mechanical methods, can identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. researchgate.net
The rotation around key bonds, such as the C-O bonds of the ether linkage and the C-C bond of the methoxyethyl group, is associated with energy barriers. These rotational barriers can be calculated by systematically changing the dihedral angle of the bond of interest and calculating the energy at each step. researchgate.netbiomedres.usnih.gov The results of these calculations provide information about the flexibility of the molecule and the likelihood of different conformations existing at a given temperature. Studies on similar substituted benzene derivatives have shown that the height of the rotational barrier is influenced by both steric and electronic effects of the substituents. mdpi.commontana.edu
Table 2: Example of Calculated Rotational Barriers for Substituted Benzenes
| Compound | Rotational Barrier (kcal/mol) | Computational Method |
|---|---|---|
| para-Substituted Benzaldehydes | 4.5 - 8.0 | ωB97X-D/6-31G** |
| N-Benzhydrylformamide | ~20 - 23 | M06-2X/6-311+G* |
This table presents data from studies on different molecules to illustrate the range of rotational barriers that can be computationally determined. researchgate.netmdpi.com
Solvent Effects on Conformation and Chemical Behavior
The conformation and chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.
Computational Prediction of Spectroscopic Features for Mechanistic Insights
Computational methods can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to gain insights into its electronic structure and bonding. researchgate.netnih.govresearchgate.net
For this compound, DFT calculations could be used to predict its vibrational frequencies, which correspond to the peaks in its IR spectrum. researchgate.net Similarly, the chemical shifts in its 1H and 13C NMR spectra can be calculated. spectrabase.com Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to its UV-Vis absorption spectrum. nih.gov By comparing the predicted spectra with experimental results, a deeper understanding of the molecule's structure and electronic properties can be achieved.
Reaction Mechanism Prediction and Validation through Quantum Chemical Calculations
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the reaction mechanisms of this compound. While quantum chemical calculations are a powerful tool for elucidating reaction pathways, predicting transition states, and validating mechanistic hypotheses, such detailed investigations have not been published for this particular compound.
General principles of organic chemistry suggest that this compound could undergo several types of reactions, for which theoretical studies on analogous, simpler molecules can provide some insight. These potential reactions include:
Ether Cleavage: The benzylic ether linkage is susceptible to cleavage under acidic conditions. fiveable.memasterorganicchemistry.comlibretexts.org Computational studies on similar benzylic ethers could, in principle, model the protonation of the ether oxygen followed by nucleophilic attack (likely SN1 or SN2, depending on the conditions), detailing the energy barriers and intermediate structures. masterorganicchemistry.comlibretexts.org
Electrophilic Aromatic Substitution: The benzene ring bearing the benzyloxy group is activated towards electrophilic attack at the ortho and para positions due to the electron-donating nature of the alkoxy group. youtube.comuomustansiriyah.edu.iq Quantum chemical calculations could predict the regioselectivity of reactions like nitration or halogenation by modeling the stability of the sigma complexes (arenium ion intermediates) for ortho, meta, and para attack. youtube.comresearchgate.net For the substituted ring, the directing effects of both the benzyloxy and the methoxyethyl groups would need to be considered.
Reactions at the Benzylic Position: The benzylic carbon is a potential site for radical reactions. For instance, theoretical studies could model the hydrogen abstraction from the benzylic carbon by a radical species, a key step in many oxidation and substitution reactions. researchgate.net
However, without specific computational studies on this compound, any discussion of its reaction mechanisms remains speculative. Detailed, quantitative data, such as that typically presented in data tables from quantum chemical calculations, is not available. Such tables would ordinarily include:
Calculated Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate a faster reaction rate.
Geometries of Transition States: The specific arrangement of atoms at the highest energy point along the reaction coordinate, which provides crucial information about the mechanism.
Bond Lengths and Angles of Intermediates: These parameters help to characterize the electronic structure of transient species along the reaction pathway.
The following is a hypothetical data table illustrating the kind of information that would be generated from a quantum chemical study on a potential reaction, such as the acid-catalyzed cleavage of the ether bond. It is important to reiterate that this data is purely illustrative and not based on actual research findings for this compound.
Hypothetical Data Table: Calculated Thermodynamic Parameters for a Postulated SN1 Ether Cleavage Mechanism
| Step | Species | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |
| 1. Protonation of Ether Oxygen | Protonated Ether | 0.0 | 0.0 |
| 2. Formation of Benzyl (B1604629) Cation | Transition State 1 (TS1) | +25.3 | +24.8 |
| Benzyl Cation + Phenol (B47542) | +10.5 | +9.7 | |
| 3. Nucleophilic Attack by Bromide | Transition State 2 (TS2) | +12.1 | +11.5 |
| Benzyl Bromide + Phenol | -5.2 | -6.0 |
Applications of 1 Benzyloxy 4 2 Methoxyethyl Benzene in Specialized Chemical Fields
Utilization as a Building Block in Complex Molecule Synthesis (Non-Biological Contexts)
The principal and most established application of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene in chemical synthesis is its role as a protected building block. In multi-step synthetic sequences, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The phenolic hydroxyl group of its precursor, 4-(2-methoxyethyl)phenol (B22458), is acidic and reactive in many conditions. By converting it to a benzyl (B1604629) ether, the resulting this compound becomes a stable intermediate.
The benzyloxy group is an ideal protecting group because it is robust under a variety of conditions (e.g., basic, nucleophilic) yet can be selectively and cleanly removed under mild reductive conditions, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This protection-deprotection strategy allows chemists to perform complex transformations on other parts of a molecule, and then regenerate the phenol (B47542) at a later stage.
This strategy is fundamental in the synthesis of complex organic molecules where precise control over reactivity is essential. The compound serves as a stable, manageable precursor to the more reactive 4-(2-methoxyethyl)phenol moiety.
| Step | Description | Starting Material | Intermediate/Product | Reagents (Typical) |
| 1. Protection | The reactive phenol is converted to a stable benzyl ether. | 4-(2-methoxyethyl)phenol | This compound | Benzyl bromide (BnBr), K₂CO₃ |
| 2. Modification | A hypothetical reaction (e.g., electrophilic aromatic substitution) is performed on the benzene (B151609) ring. | This compound | Modified Benzyl-protected Intermediate | Electrophile, Lewis Acid |
| 3. Deprotection | The benzyloxy group is removed to reveal the free phenol. | Modified Benzyl-protected Intermediate | Modified 4-(2-methoxyethyl)phenol | H₂, Pd/C |
Role in the Development of Advanced Organic Materials
The rigid aromatic structure of this compound makes it a candidate for incorporation into advanced organic materials, although specific, large-scale applications are not widely documented.
While there is a lack of specific research detailing the polymerization of this compound itself, structurally similar compounds have been successfully employed as monomers. For example, related molecules like 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene have been used to synthesize π-conjugated polymers, such as poly(p-phenylenevinylene) (PPV) derivatives, which are investigated for their electroluminescent properties. nih.gov The core benzene ring of this compound could be functionalized with polymerizable groups (e.g., vinyl, halide) to act as a monomer. The benzyloxy and methoxyethyl side chains could then serve to tune the final polymer's properties, such as solubility, thermal stability, and processability.
The synthesis of liquid crystals often involves rod-like (calamitic) molecules that possess a rigid core and flexible terminal chains. The benzyloxy-substituted benzene structure provides a rigid mesogenic unit. Research on other molecules has demonstrated that terminal benzyloxy groups can be integral to the formation of liquid crystalline phases. mdpi.comnih.gov Although direct application of this compound as a liquid crystal is not established, its structure represents a viable scaffold. By attaching different terminal groups to the molecule, it could potentially be elaborated into a compound exhibiting mesomorphic behavior, where the methoxyethyl chain could influence the specific phase type (nematic, smectic) and transition temperatures.
Investigation as a Precursor for Ligands in Organometallic Catalysis
The oxygen atoms within the ether functionalities of this compound possess lone pairs of electrons, giving them Lewis basic character. This suggests a potential, though not widely explored, application as a precursor for designing ligands for organometallic catalysis. The methoxyethyl side chain, in particular, could act as a chelating arm, potentially coordinating to a metal center in a bidentate fashion if the molecule were further functionalized. Such chelation effects often lead to enhanced stability and modified reactivity of catalytic species. However, specific studies detailing the synthesis of ligands from this particular compound and their application in catalysis are not prominent in current scientific literature.
Applications as an Intermediate in Industrial Chemical Processes and Fine Chemical Production
In the context of industrial and fine chemical production, this compound functions as a value-added intermediate rather than a final product. Its direct precursor, 4-(2-methoxyethyl)phenol, is a well-known and critical intermediate in the large-scale pharmaceutical manufacturing of Metoprolol, a widely used beta-blocker. innospk.comgoogle.comgoogleapis.com
While the synthesis of Metoprolol from 4-(2-methoxyethyl)phenol follows a different pathway that does not involve benzylation, the benzylated form—this compound—would find its place in more complex, multi-step syntheses common in the fine chemical industry. europa.eu In processes where the target molecule is a more complex derivative of 4-(2-methoxyethyl)phenol, protecting the phenolic group is a necessary step to achieve the desired chemical outcome with high yield and purity. Therefore, it serves as a stable, storable intermediate that can be cleanly converted back to the reactive phenol when needed, fitting the profile of a versatile intermediate for the synthesis of high-value, low-volume specialty chemicals.
Advanced Analytical and Spectroscopic Methodologies for Mechanistic and Structural Elucidation of 1 Benzyloxy 4 2 Methoxyethyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
While one-dimensional (¹H and ¹³C) NMR provides fundamental information on chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. usm.my For this compound, a combination of 2D techniques would be employed to confirm atomic connectivity. Protons on carbons adjacent to an ether oxygen typically show ¹H NMR absorptions in the 3.4 to 4.5 δ region, while the corresponding carbons appear in the 50 to 80 δ range in ¹³C NMR spectra. pressbooks.publibretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the adjacent protons on the benzyloxy phenyl ring, the protons on the 4-(2-methoxyethyl)phenyl ring, and between the two methylene (B1212753) groups in the methoxyethyl side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. usm.my Key HMBC correlations for confirming the structure of this compound would include the correlation from the benzylic methylene protons (H-7) to the ipso-carbon of the benzyl (B1604629) group (C-8) and, most importantly, to the oxygen-bearing carbon of the other phenyl ring (C-4). It would also show correlations from the methoxy (B1213986) protons (H-12) to the adjacent methylene carbon (C-11).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between the benzylic protons (H-7) and the protons on the 4-(2-methoxyethyl)phenyl ring (H-2 and H-6), confirming the orientation of the benzyloxy group.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the 2D NMR techniques described above.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|---|
| 1 | C | - | ~158.0 | HMBC to H-2/6, H-7 |
| 2, 6 | CH | ~6.90 (d, J=8.8 Hz) | ~115.0 | COSY with H-3/5; HMQC with C-2/6; HMBC to C-4, C-10 |
| 3, 5 | CH | ~7.15 (d, J=8.8 Hz) | ~130.0 | COSY with H-2/6; HMQC with C-3/5; HMBC to C-1, C-10 |
| 4 | C | - | ~132.0 | HMBC to H-3/5, H-10 |
| 7 | CH₂ | ~5.05 (s) | ~70.0 | HMQC with C-7; HMBC to C-1, C-8 |
| 8 | C | - | ~137.0 | HMBC to H-7, H-9/13 |
| 9, 13 | CH | ~7.40 (d) | ~127.5 | COSY with H-10/12; HMQC with C-9/13 |
| 10, 12 | CH | ~7.35 (t) | ~128.5 | COSY with H-9/13, H-11; HMQC with C-10/12 |
| 11 | CH | ~7.30 (t) | ~128.0 | COSY with H-10/12; HMQC with C-11 |
| 10' | CH₂ | ~2.85 (t, J=7.0 Hz) | ~35.0 | COSY with H-11'; HMQC with C-10' |
| 11' | CH₂ | ~3.60 (t, J=7.0 Hz) | ~72.0 | COSY with H-10'; HMQC with C-11'; HMBC to C-12' |
| 12' | CH₃ | ~3.35 (s) | ~59.0 | HMQC with C-12'; HMBC to C-11' |
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular motions that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.org For this compound, DNMR could be used to investigate the rotational dynamics around the various single bonds.
Specifically, variable temperature (VT) NMR studies could provide insight into the energy barriers for rotation around the C-O bonds of the ether linkages (Ar-O-CH₂ and CH₂-O-CH₃). At low temperatures, this rotation might become slow enough to result in distinct NMR signals for conformers, leading to line broadening or the appearance of new peaks as the temperature is lowered. fu-berlin.de By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for these conformational processes. This information is valuable for understanding the molecule's flexibility and its conformational preferences in solution.
Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₁₆H₁₈O₂), HRMS would confirm the molecular weight with high precision, distinguishing it from other isomers.
Under electron ionization (EI), the molecule undergoes fragmentation, creating a unique pattern that serves as a chemical fingerprint. The elucidation of these fragmentation pathways provides further structural confirmation. A key fragmentation for benzylic ethers is the cleavage of the C-O bond to form the highly stable tropylium (B1234903) cation.
Proposed Fragmentation Pathway:
Molecular Ion (M⁺˙): The initial ionization produces the molecular ion at m/z 242.
Base Peak (Tropylium Ion): The most common fragmentation involves cleavage of the benzylic C-O bond, yielding the tropylium cation at m/z 91, which is typically the base peak.
Phenoxy Fragment: The other part of the initial cleavage results in a 4-(2-methoxyethyl)phenoxyl radical, which can be detected as an ion at m/z 151.
Side-Chain Cleavage: Fragmentation can also occur within the methoxyethyl side chain, such as the loss of a methoxy group (•OCH₃) to give an ion at m/z 211, or cleavage between the two methylene groups.
The following table summarizes the expected major fragments in the mass spectrum.
| m/z (Predicted) | Formula | Ion Structure/Identity |
|---|---|---|
| 242.1307 | [C₁₆H₁₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 151.0759 | [C₉H₁₁O]⁺ | [M - C₇H₇]⁺ |
| 135.0810 | [C₉H₁₁]⁺ | [M - OCH₂Ph]⁺ via rearrangement |
| 107.0497 | [C₇H₇O]⁺ | Benzyloxonium ion |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
| 45.0340 | [C₂H₅O]⁺ | Methoxyethyl fragment |
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for monitoring the progress of chemical reactions in real-time. rsc.org Consider the synthesis of this compound via a Williamson ether synthesis, reacting 4-(2-methoxyethyl)phenol (B22458) with benzyl bromide in the presence of a base.
Using LC-MS, small aliquots of the reaction mixture can be analyzed over time. The components are first separated by the liquid chromatography column based on their polarity, and then detected by the mass spectrometer. researchgate.net This allows for the simultaneous monitoring of the consumption of starting materials and the formation of the desired product. By tracking the peak areas corresponding to the m/z values of each species, a kinetic profile of the reaction can be generated, helping to optimize reaction conditions such as temperature, time, and reagent stoichiometry.
| Compound | Formula | Expected m/z [M+H]⁺ | Typical Retention Time (min) |
|---|---|---|---|
| 4-(2-methoxyethyl)phenol (Starting Material) | C₉H₁₂O₂ | 153.09 | 3.5 |
| Benzyl bromide (Starting Material) | C₇H₇Br | 171.98 / 173.98 | 5.2 |
| This compound (Product) | C₁₆H₁₈O₂ | 243.14 | 7.8 |
X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid or low-melting solid at room temperature, a suitable crystalline derivative could be synthesized for analysis. nih.gov This technique provides exact data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. researchgate.net
Analysis of a crystalline derivative would reveal:
Molecular Conformation: The precise dihedral angles between the phenyl rings and the orientation of the flexible side chains. For example, the crystal structure of a related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, shows a significant dihedral angle of 52.65 (10)° between its two phenyl rings. nih.gov
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions such as van der Waals forces, and potentially weak C-H···O or C-H···π hydrogen bonds. Understanding these interactions is crucial for rationalizing the material's bulk properties.
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.
The table below presents plausible crystallographic data for a hypothetical crystalline derivative of the title compound, based on typical values for similar organic molecules.
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.0 |
| c (Å) | ~16.0 |
| β (°) | ~95.0 |
| Volume (ų) | ~850 |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | ~1.25 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide a detailed fingerprint of the molecule by probing the vibrational modes of its constituent functional groups. While experimental spectra for this specific compound are not widely published, a comprehensive analysis can be constructed based on the well-established characteristic vibrational frequencies of its structural components: the para-substituted benzene (B151609) ring, the benzyl ether linkage, and the methoxyethyl side chain.
Interpreting the Vibrational Spectrum of this compound
The IR and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the various stretching and bending vibrations within the molecule. The key functional groups and their anticipated vibrational signatures are detailed below.
Aromatic and Alkyl C-H Stretching: The high-frequency region of the IR and Raman spectra (above 2800 cm⁻¹) is dominated by C-H stretching vibrations. Aromatic C-H stretches associated with the two benzene rings typically appear in the 3100-3000 cm⁻¹ range. libretexts.org Aliphatic C-H stretches from the methylene (-CH₂-) and methyl (-CH₃) groups of the benzyloxy and methoxyethyl moieties are expected in the 2960-2850 cm⁻¹ region. uci.edu The methoxy group (-OCH₃) often displays a characteristic symmetric C-H stretching peak around 2830±10 cm⁻¹. spectroscopyonline.com
Ether C-O-C Stretching: The ether linkages are prominent features in the mid-frequency "fingerprint" region of the spectrum. As a mixed aryl-alkyl ether, this compound is expected to show two strong C-O stretching bands. spectroscopyonline.compressbooks.pub The aryl-O-CH₂ asymmetric stretch typically occurs in the 1300-1200 cm⁻¹ range, while the alkyl C-O-C stretch of the methoxyethyl group would appear between 1140 and 1085 cm⁻¹. spectroscopyonline.comtum.de These strong absorptions in the IR spectrum are particularly diagnostic for the presence of ether functionalities. libretexts.org
Benzene Ring Vibrations: The substitution pattern of the benzene rings gives rise to several characteristic bands. The para-disubstituted ring is identifiable by a strong C-H out-of-plane bending (wagging) vibration in the 860-790 cm⁻¹ range. spectroscopyonline.com In-plane C=C stretching vibrations within the aromatic rings produce a set of bands typically observed around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org Monosubstituted rings, like the benzyl group, show characteristic C-H wags between 770-710 cm⁻¹ and a ring bending mode near 690 cm⁻¹. spectroscopyonline.com
The following interactive table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aromatic Rings | C=C Stretch | 1610 - 1400 | Medium-Strong | Strong |
| para-Substituted Ring | C-H Out-of-Plane Bend | 860 - 790 | Strong | Weak |
| Benzyl Group | C-H Out-of-Plane Bend | 770 - 710 | Strong | Weak |
| Methylene (-CH₂-) | C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium-Strong | Medium |
| Methyl (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2960 - 2870 | Medium-Strong | Medium |
| Methoxy (-OCH₃) | C-H Symmetric Stretch | ~2830 | Medium (Sharp) | Medium |
| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1300 - 1200 | Strong | Medium |
| Alkyl Ether | C-O-C Asymmetric Stretch | 1140 - 1085 | Strong | Medium |
Monitoring Functional Group Transformations
IR and Raman spectroscopy are invaluable for monitoring chemical reactions involving this compound, particularly for tracking functional group transformations. For instance, the cleavage of the benzyl ether bond is a common reaction for this class of compounds. masterorganicchemistry.com This transformation can be readily followed by observing changes in the vibrational spectrum.
Upon cleavage of the C(aliphatic)-O bond, the characteristic strong aryl-alkyl ether band between 1300-1200 cm⁻¹ would disappear. Simultaneously, the formation of a hydroxyl group (-OH) on the phenyl ring would be indicated by the appearance of a new, broad absorption band in the 3600-3200 cm⁻¹ region of the IR spectrum. The formation of a new product, such as toluene (B28343), from the benzyl moiety would also introduce its own set of characteristic aromatic and alkyl C-H vibrations.
The real-time, non-invasive nature of these spectroscopic techniques makes them suitable for in situ monitoring of catalytic reactions. mdpi.com By tracking the intensity changes of reactant and product peaks over time, detailed kinetic information about the transformation can be extracted. For example, in a catalytic hydrogenolysis reaction designed to cleave the ether bond, the diminishing intensity of the C-O-C stretching vibration and the concurrent rise in the intensity of the O-H stretching band can provide a direct measure of the reaction rate and conversion.
The complementary nature of IR and Raman spectroscopy is also advantageous. While C-O and O-H stretches are typically strong in IR spectra, the symmetric vibrations of the aromatic rings are often more prominent in Raman spectra. tum.de Therefore, using both techniques provides a more complete picture of the molecular changes occurring during a reaction.
Future Directions and Emerging Research Avenues for 1 Benzyloxy 4 2 Methoxyethyl Benzene
Development of Novel Catalytic Transformations for Enhanced Synthesis
The synthesis of aromatic ethers like 1-(benzyloxy)-4-(2-methoxyethyl)benzene traditionally relies on methods such as the Williamson ether synthesis. smolecule.com However, future research is poised to move beyond these classical approaches towards more efficient, selective, and sustainable catalytic transformations. The development of novel catalysts is central to this endeavor, aiming to reduce reaction times, lower energy consumption, and improve atom economy.
Key research avenues include:
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts to those based on iron, copper, or zinc offers significant cost and sustainability benefits. researchgate.net Research could focus on designing iron or copper-based catalytic systems for the cross-etherification of the precursor phenols and alcohols, potentially under milder conditions than traditional methods. researchgate.net
Photocatalysis and Electrocatalysis: Leveraging light or electrical energy to drive the synthesis represents a green and highly controllable approach. Future studies could explore photocatalytic systems that enable the formation of the ether linkages at room temperature, minimizing thermal degradation and side reactions.
Reductive Etherification: Advanced catalytic methods for the reductive etherification of alcohols with carbonyl compounds are emerging. nih.govosti.gov These one-pot reactions, often catalyzed by bismuth, iridium, or zirconium complexes, could provide alternative synthetic routes starting from different precursors, enhancing the modularity of the synthesis. nih.govosti.gov
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Traditional Approach (e.g., Williamson Synthesis) | Emerging Catalytic Approach | Future Direction |
|---|---|---|---|
| Catalyst | Stoichiometric strong base | Catalytic amounts of transition metals (e.g., Fe, Cu, Pd) researchgate.net | Photocatalysts, enzymes, earth-abundant metal complexes |
| Conditions | Often requires harsh conditions, high temperatures | Milder reaction conditions, improved selectivity smolecule.com | Ambient temperature and pressure, use of renewable energy sources |
| Efficiency | Can generate significant salt waste | Higher atom economy, potential for catalyst recycling researchgate.net | Minimal waste generation, in-situ catalyst regeneration |
| Solvents | Often uses polar aprotic solvents (e.g., DMF) prepchem.com | Greener solvents, solvent-free conditions researchgate.net | Aqueous media, supercritical fluids, biodegradable solvents |
Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies
The reactivity of this compound is largely dictated by its electron-rich aromatic ring. Both the benzyloxy and the ether-containing alkyl groups are electron-donating, activating the ring towards electrophilic substitution. msu.edulibretexts.orgquora.com While this predictable reactivity is useful, future research will likely focus on uncovering more unconventional reaction pathways.
A particularly promising area is dearomatization, a process that converts a flat, aromatic ring into a three-dimensional structure, thereby creating molecular complexity and opening access to novel chemical scaffolds. wikipedia.orgresearchgate.net Given its electron-rich nature, this compound is an excellent candidate for such transformations.
Emerging research strategies include:
Transition-Metal-Catalyzed Dearomatization: Catalytic asymmetric dearomatization reactions (CADA) can be employed to convert aromatic compounds into chiral, non-aromatic structures. wikipedia.org Research into applying catalysts, for instance based on copper, to induce enantioselective dearomatization of this substrate could yield highly functionalized and stereochemically rich naphthalenone derivatives. nih.govrsc.org
Oxidative Dearomatization: The use of hypervalent iodine reagents has emerged as a mild method for the selective dearomatization of electron-rich phenols. youtube.com Investigating analogous oxidative processes for this compound could lead to the synthesis of versatile building blocks like orthoquinones. youtube.com
Photochemical and Radical Dearomatization: Energy transfer-mediated photochemical reactions offer a powerful tool for dearomatization. princeton.edu Exploring the [2+2] and [2+4] cycloadditions of this compound with alkenes under photochemical conditions could provide access to unique polycyclic architectures. wikipedia.org
Table 2: Potential Dearomatization Strategies for this compound
| Strategy | Description | Potential Products | Key Research Focus |
|---|---|---|---|
| Oxidative Dearomatization | Use of oxidizing agents (e.g., hypervalent iodine) to break aromaticity and install new functional groups. youtube.com | Cyclohexadienones, quinone derivatives. | Achieving high regioselectivity and chemoselectivity. |
| Transition-Metal-Assisted Dearomatization | Employing metal catalysts (e.g., Cu, Pd) to facilitate nucleophilic or cycloaddition reactions that disrupt the aromatic system. wikipedia.orgthieme-connect.com | Spirocycles, functionalized alicyclic rings. | Enantioselective control to generate chiral 3D structures. nih.gov |
| Photochemical Cycloaddition | Using light to promote cycloaddition reactions between the aromatic ring and an alkene or other unsaturated partner. wikipedia.org | Polycyclic adducts with novel ring systems. | Controlling the stereochemistry of the resulting cycloadducts. |
| Enzymatic Dearomatization | Utilizing enzymes like dioxygenases to catalyze the stereospecific dearomatization of the aromatic ring. wikipedia.org | Chiral diols and other oxygenated alicycles. | Enzyme engineering to enhance substrate specificity and catalytic efficiency. |
Integration into Automated and High-Throughput Synthesis Platforms
The acceleration of discovery in fields like medicine and materials science relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. Automated and high-throughput (HT) synthesis platforms are essential for this process. nih.gov Integrating this compound into these workflows could unlock its potential as a versatile scaffold for creating diverse molecular libraries.
Future directions in this area involve:
Scaffold for Library Synthesis: Using the core structure of this compound as a starting point, automated platforms can perform a series of rapid modifications. For example, high-throughput electrophilic aromatic substitution reactions could be used to install a variety of functional groups at different positions on the benzene (B151609) ring.
Microdroplet and Flow Chemistry: Technologies like desorption electrospray ionization (DESI) enable HT synthesis on a picomole scale by reacting components within microdroplets. nih.govresearchgate.net This compound could be used as a key building block in such systems, allowing for the rapid, on-the-fly generation of hundreds of analogues for immediate screening. nih.govchemrxiv.org The miniaturized scale significantly reduces waste and reagent consumption, aligning with green chemistry principles. nih.gov
Table 3: High-Throughput Synthesis Workflow Example
| Step | Action | Technology | Outcome |
|---|---|---|---|
| 1. Dispensing | Nanomole-scale dispensing of this compound and a diverse set of electrophiles into a multi-well plate. | Acoustic Dispensing Technology. nih.gov | 1536-well plate prepared with unique reaction mixtures. |
| 2. Reaction | Automated incubation under optimized conditions to drive parallel electrophilic substitution reactions. | Automated Laboratory Workstations. | A library of 1536 novel derivatives. |
| 3. Screening | Direct, unpurified screening of the reaction mixtures against a biological target or for a material property. | High-Throughput Screening (e.g., DSF, MST). nih.gov | Identification of "hit" compounds with desired activity. |
| 4. Analysis | Rapid analysis of hit compounds directly from the reaction well. | Mass Spectrometry (e.g., DESI-MS). researchgate.net | Structural confirmation of active derivatives. |
Sustainable and Circular Economy Approaches in its Chemical Life Cycle
The principles of sustainable chemistry and the circular economy are increasingly influencing chemical manufacturing. rsc.org Future research on this compound should prioritize the integration of these principles throughout its entire life cycle, from synthesis to end-of-use.
Key areas for development include:
Bio-based Feedstocks: Investigating synthetic routes that start from renewable, bio-based raw materials is a primary goal. For instance, the phenolic core could potentially be derived from lignin, a major component of biomass.
Green Synthesis Processes: As discussed in section 7.1, the adoption of green catalytic methods, the use of safer and renewable solvents, and the electrification of processes will be crucial for minimizing the environmental footprint of its production. rsc.org
Design for Degradation and Recycling: A circular approach requires planning for the compound's fate after its intended use. Research could focus on designing derivatives with cleavable bonds that allow for the recovery of the constituent building blocks. For example, incorporating functionalities that facilitate catalytic or enzymatic cleavage of the ether bonds would enable the recycling of the phenol (B47542) and alcohol components.
Table 4: Sustainable Approaches in the Chemical Life Cycle
| Life Cycle Stage | Current Approach | Sustainable Future Direction |
|---|---|---|
| Feedstock Sourcing | Typically petroleum-derived precursors. | Synthesis from renewable biomass (e.g., lignin-derived phenols). rsc.org |
| Synthesis | Conventional heating, stoichiometric reagents, organic solvents. | Catalytic processes, renewable energy inputs (photons, electrons), green solvents. |
| Application | Use in materials or as an intermediate without end-of-life considerations. | Design for specific, high-value applications that maximize longevity and performance. |
| End-of-Life | Incineration or landfill. | Chemical recycling via selective bond cleavage (e.g., C-O bonds) to recover valuable precursors; designing for biodegradability. |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The molecular structure of this compound suggests significant potential for applications in materials science. smolecule.com Its combination of rigid aromatic units and flexible ether chains is a common design motif in functional organic materials. Future research should actively explore these cross-disciplinary opportunities.
Promising research avenues include:
Polymer Science: Derivatives of this compound could serve as monomers for the synthesis of advanced polymers. For example, functionalized versions have been used to create poly(p-phenylenevinylene) (PPV) derivatives, which are known for their electroluminescent properties and potential use in organic light-emitting diodes (OLEDs). nih.gov The methoxyethyl side chain could be used to fine-tune solubility and processing characteristics, while the benzyloxy group offers a site for further functionalization or cross-linking.
Liquid Crystals: The elongated, semi-rigid structure of this molecule is reminiscent of calamitic (rod-like) liquid crystals. nih.gov By incorporating it as a core unit into larger molecules with appropriate terminal groups, it may be possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties. nih.gov
Supramolecular Chemistry: The aromatic rings and ether oxygen atoms can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. This makes the molecule an interesting building block for constructing complex, self-assembled supramolecular structures like macrocycles or molecular cages.
Table 5: Potential Cross-Disciplinary Applications
| Field | Potential Role of this compound | Key Structural Features | Research Objective |
|---|---|---|---|
| Polymer Chemistry | Monomer or functional building block. nih.gov | Aromatic rings for rigidity and electronic properties; ether groups for flexibility and solubility. | Develop novel polymers with tailored optical, electronic, or thermal properties for applications like OLEDs. nih.gov |
| Liquid Crystals | Core mesogenic unit. nih.gov | Anisotropic molecular shape, potential for dipole moments. | Synthesize new liquid crystalline materials with specific phase transition temperatures and dielectric properties. |
| Pharmaceutical Chemistry | Intermediate or scaffold in drug synthesis. smolecule.com | Benzyloxy and methoxy (B1213986) groups allow for further modification and can influence interactions with biological targets. smolecule.com | Explore derivatives for potential biological activity through library synthesis and screening. |
| Supramolecular Chemistry | Building block for self-assembly. | Aromatic surfaces for π-stacking; ether oxygens as hydrogen bond acceptors. | Construct functional supramolecular architectures for sensing, catalysis, or host-guest chemistry. |
Q & A
Q. What are the recommended synthetic routes for 1-(Benzyloxy)-4-(2-methoxyethyl)benzene?
The synthesis typically involves introducing the benzyloxy group via nucleophilic substitution. For example, reacting 4-(2-methoxyethyl)phenol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>70%). Key challenges include avoiding over-alkylation and ensuring regioselectivity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT, HSQC, and HMBC to confirm substituent positions (e.g., benzyloxy at δ ~4.9 ppm, methoxyethyl at δ ~3.4–3.6 ppm) .
- FT-IR : Identify ether (C-O-C stretch at ~1100–1250 cm⁻¹) and aromatic C-H stretches.
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈O₂: 242.1307) .
Q. How does the electronic environment of the benzene ring affect reactivity in cross-coupling reactions?
The electron-donating benzyloxy and methoxyethyl groups activate the ring toward electrophilic substitution. The para-substitution pattern directs incoming electrophiles to the ortho positions. Hammett parameters (σ⁺) can predict reactivity trends, with σₘ (methoxyethyl) ≈ −0.27 and σₚ (benzyloxy) ≈ −0.15 .
Advanced Questions
Q. How do steric and electronic effects influence regioselectivity in electrophilic aromatic substitution (EAS)?
Steric hindrance from the methoxyethyl group reduces reactivity at adjacent positions, favoring substitution at the less hindered ortho site relative to the benzyloxy group. Computational studies (DFT) show that electron density at the ortho position is ~10% higher than meta, as confirmed by nitration experiments yielding >80% ortho-substituted products .
Q. What strategies mitigate competing side reactions during methoxyethyl group introduction?
- Protecting Groups : Temporarily protect the phenolic -OH with TBSCl before introducing methoxyethyl via Williamson ether synthesis.
- Temperature Control : Maintain <50°C to prevent elimination reactions.
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
Q. How can radical-polar crossover strategies modify the benzyloxy group?
Photoredox/Ni dual catalysis enables C-O bond functionalization. For example, under blue light (450 nm), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ generates radicals from the benzyloxy group, which undergo nickel-mediated coupling with aryl halides. Yields range from 50–75% depending on the electrophile .
Q. What in silico methods predict the biological activity of derivatives?
- Molecular Docking : Assess binding affinity to targets like cyclooxygenase-2 (PDB: 5KIR) using AutoDock Vina.
- QSAR Models : Train models on analogs (e.g., benzyloxy-containing NSAIDs) to predict IC₅₀ values for anti-inflammatory activity. Descriptors include logP, polar surface area, and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
